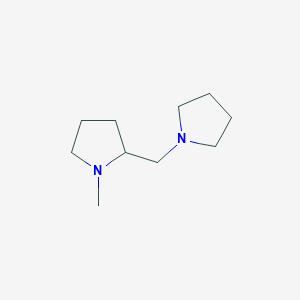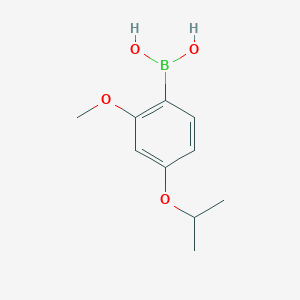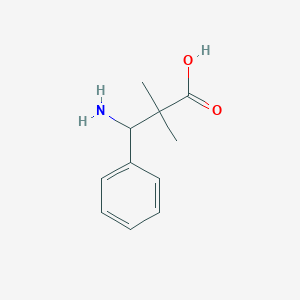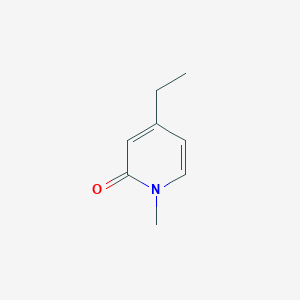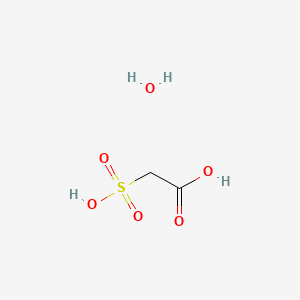![molecular formula C28H24N2O2 B12284188 4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)
4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties. This compound consists of two bipyridine units connected by a vinyl linkage, with methoxyphenyl groups attached to the vinyl carbons. It is primarily used in scientific research and industrial applications due to its optical and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine typically involves the reaction of 4,4’-bipyridine with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sulfuric acid or sodium hydroxide for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized as an optical brightener in plastics and synthetic leathers to enhance their visual appeal.
作用機序
The mechanism of action of 4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets through its bipyridine units. These units can coordinate with metal ions, forming stable complexes that exhibit unique electronic and optical properties. The methoxyphenyl groups enhance the compound’s solubility and stability, making it suitable for various applications.
類似化合物との比較
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Similar structure but with different substitution patterns on the phenyl rings.
4,4’-Bis(2-methoxystyryl)biphenyl: Another related compound with methoxy groups in different positions.
Uniqueness
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in coordination chemistry and photodynamic therapy.
特性
分子式 |
C28H24N2O2 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
4-[(E)-2-(3-methoxyphenyl)ethenyl]-2-[4-[(E)-2-(3-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-7-3-5-21(17-25)9-11-23-13-15-29-27(19-23)28-20-24(14-16-30-28)12-10-22-6-4-8-26(18-22)32-2/h3-20H,1-2H3/b11-9+,12-10+ |
InChIキー |
SBWREZXAQSZOHI-WGDLNXRISA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC(=CC=C4)OC |
正規SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)

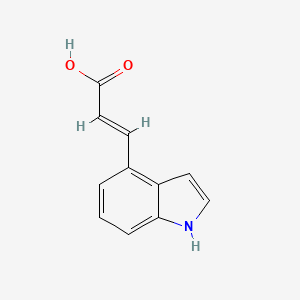
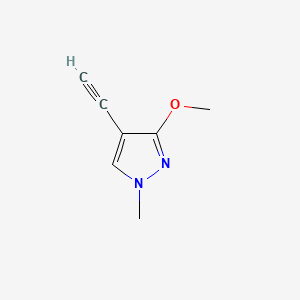
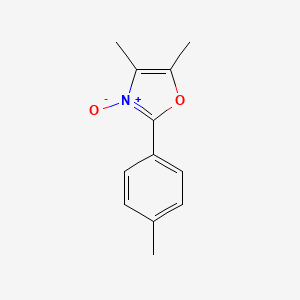
![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

